molecular formula C12H15N5OS B5597232 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B5597232
M. Wt: 277.35 g/mol
InChI Key: RGBIBBJFAXMRDC-UHFFFAOYSA-N
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Description

2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a heterocyclic compound that features a 1,2,4-triazole ring. Compounds containing the 1,2,4-triazole moiety are known for their diverse biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant properties . This compound is of significant interest in pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide typically involves the reaction of 4-amino-4H-1,2,4-triazole-3-thiol with N-(2,4-dimethylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

Mechanism of Action

The mechanism of action of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity. The compound may inhibit enzymes or interfere with cellular processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-amino-4H-1,2,4-triazole-3-thiol: Shares the triazole moiety and exhibits similar biological activities.

    N-(2,4-dimethylphenyl)acetamide: Contains the same acetamide group but lacks the triazole ring.

Uniqueness

2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is unique due to the combination of the triazole ring and the sulfanyl group, which may enhance its biological activity and specificity compared to similar compounds .

Properties

IUPAC Name

2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-8-3-4-10(9(2)5-8)15-11(18)6-19-12-16-14-7-17(12)13/h3-5,7H,6,13H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBIBBJFAXMRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=CN2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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